![molecular formula C17H18N4O7 B11040184 4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11040184.png)
4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
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Overview
Description
1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a methoxybenzodioxole moiety, a nitro group, and an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The methoxybenzodioxole group can be synthesized through the methoxylation of a benzodioxole precursor.
Construction of the Pyrazolopyridine Core: The pyrazolopyridine core is assembled through a series of cyclization reactions, often involving the use of hydrazine derivatives and pyridine intermediates.
Introduction of the Nitro Group: The nitro group is typically introduced via nitration reactions using nitric acid or other nitrating agents.
Final Assembly: The final step involves coupling the benzodioxole moiety with the pyrazolopyridine core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit the growth of certain cancer cell lines.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms of action related to its biological activity.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets within cells. The compound is known to:
Inhibit Enzymes: It may inhibit certain enzymes involved in cellular proliferation, leading to cell cycle arrest and apoptosis.
Modulate Signaling Pathways: The compound can modulate signaling pathways that are critical for cell survival and growth.
Induce Apoptosis: By disrupting key cellular processes, the compound can induce programmed cell death in cancer cells.
Comparison with Similar Compounds
1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the pyrazolopyridine core but differ in their substituents, leading to variations in biological activity and chemical properties.
Benzodioxole-Containing Compounds: Compounds with the benzodioxole moiety exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of 1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H18N4O7 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C17H18N4O7/c1-7(2)20-15-12(16(22)19-20)11(13(21(24)25)17(23)18-15)8-4-9(26-3)14-10(5-8)27-6-28-14/h4-5,7,11,13H,6H2,1-3H3,(H,18,23)(H,19,22) |
InChI Key |
FFXYYGGRXNZSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC4=C(C(=C3)OC)OCO4)C(=O)N1 |
Origin of Product |
United States |
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